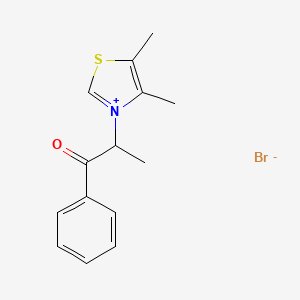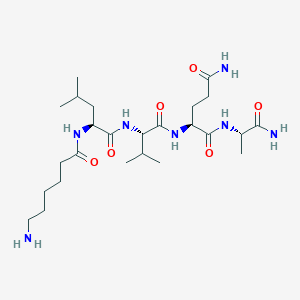![molecular formula C24H17N3 B14181325 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline CAS No. 862423-26-5](/img/structure/B14181325.png)
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is known for its unique structural features, which include a pyrazole ring fused to a quinoline ring system, with phenyl groups at positions 1 and 3, and a vinyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoacetophenone with 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. The resulting intermediate is then subjected to further reactions to introduce the vinyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to intramolecular charge transfer processes, which can be modulated by the presence of various cations and other chemical species . This makes it a valuable tool for sensing and detection applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Lacks the vinyl group at position 6.
1,3-Diphenyl-6-methyl-1H-pyrazolo[3,4-b]quinoline: Contains a methyl group instead of a vinyl group at position 6.
1,3-Diphenyl-6-ethynyl-1H-pyrazolo[3,4-b]quinoline: Contains an ethynyl group at position 6.
Uniqueness
The vinyl group can participate in additional chemical reactions, such as polymerization and cross-coupling, expanding the compound’s utility in various fields .
Eigenschaften
CAS-Nummer |
862423-26-5 |
|---|---|
Molekularformel |
C24H17N3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
6-ethenyl-1,3-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C24H17N3/c1-2-17-13-14-22-19(15-17)16-21-23(18-9-5-3-6-10-18)26-27(24(21)25-22)20-11-7-4-8-12-20/h2-16H,1H2 |
InChI-Schlüssel |
ICCQWJKUAKCRKE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)


![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)


![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
